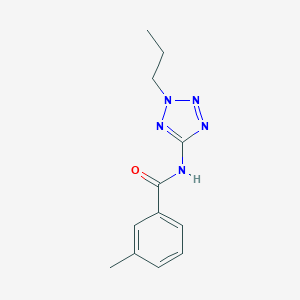
3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide, commonly known as MPTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTB belongs to the class of tetrazole-based compounds, which are known for their diverse pharmacological properties.
Wissenschaftliche Forschungsanwendungen
MPTB has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and anti-cancer agent. Studies have shown that MPTB exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, MPTB has been shown to have analgesic properties by reducing pain sensitivity in animal models. Furthermore, MPTB has been investigated for its potential anti-cancer activity, with studies showing that it inhibits the growth of cancer cells in vitro.
Wirkmechanismus
The exact mechanism of action of MPTB is not fully understood, but studies have suggested that it acts through the inhibition of specific enzymes and signaling pathways. MPTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, MPTB has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
MPTB has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer effects. Additionally, studies have suggested that MPTB may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPTB in lab experiments is its relatively simple synthesis method, which allows for easy production and testing. Additionally, MPTB has been shown to have low toxicity in animal models, making it a safe compound to work with. However, one limitation of using MPTB in lab experiments is its limited solubility in water, which may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for the study of MPTB, including its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of MPTB and its effects on different signaling pathways. Furthermore, the development of more soluble forms of MPTB could allow for easier testing and potential clinical use. Finally, the study of MPTB in combination with other compounds may lead to the development of more effective therapies for various diseases.
Synthesemethoden
The synthesis of MPTB involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with sodium azide to form 3-methyl-N-azido- benzamide. Finally, the azido group is reduced to the tetrazole ring using propylamine to form MPTB.
Eigenschaften
CAS-Nummer |
638145-79-6 |
|---|---|
Produktname |
3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide |
Molekularformel |
C12H15N5O |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
3-methyl-N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H15N5O/c1-3-7-17-15-12(14-16-17)13-11(18)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,13,15,18) |
InChI-Schlüssel |
NSAMNNPKSCHJFI-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CC(=C2)C |
Kanonische SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)
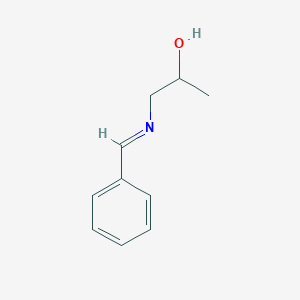
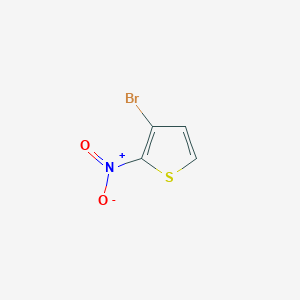

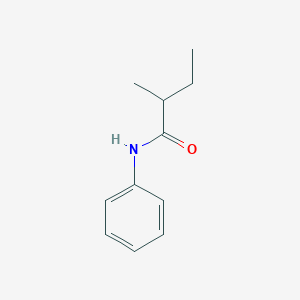
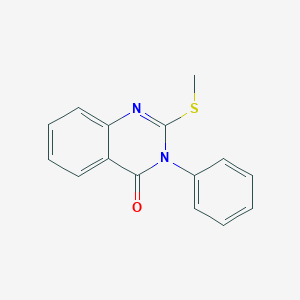
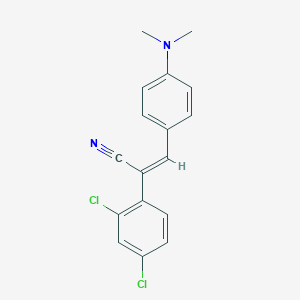
![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)
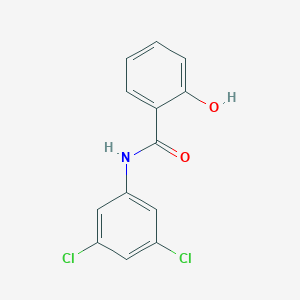
![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)
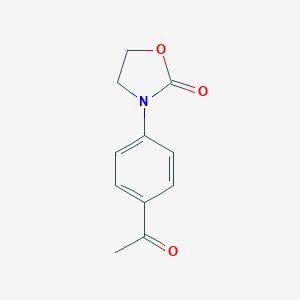
![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)